molecular formula C7H10BrN3 B1611290 5-Bromo-4,6-dimethylpyridine-2,3-diamine CAS No. 89728-15-4

5-Bromo-4,6-dimethylpyridine-2,3-diamine

Cat. No.: B1611290
CAS No.: 89728-15-4
M. Wt: 216.08 g/mol
InChI Key: TZWGWIGUAUNESB-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dimethylpyridine-2,3-diamine is a heterocyclic organic compound with the molecular formula C7H10BrN3 It is a derivative of pyridine, characterized by the presence of bromine and methyl groups at specific positions on the pyridine ring

Properties

IUPAC Name

5-bromo-4,6-dimethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-3-5(8)4(2)11-7(10)6(3)9/h9H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWGWIGUAUNESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578662
Record name 5-Bromo-4,6-dimethylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89728-15-4
Record name 5-Bromo-4,6-dimethylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,6-dimethylpyridine-2,3-diamine typically involves the bromination of 4,6-dimethylpyridine-2,3-diamine. One common method is the reaction of 4,6-dimethylpyridine-2,3-diamine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 5-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of phase transfer catalysts can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,6-dimethylpyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dimethylpyridine-2,3-diamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine and methyl groups on the pyridine ring can influence the compound’s binding affinity and selectivity towards these targets . The exact pathways involved can vary based on the derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4,6-dimethylpyridine-2,3-diamine is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This unique arrangement allows for selective interactions in various chemical and biological processes, making it a valuable compound in research and industrial applications .

Biological Activity

5-Bromo-4,6-dimethylpyridine-2,3-diamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₉BrN₂
  • Molar Mass : 216.08 g/mol
  • Melting Point : 239°C (in ethanol)
  • CAS Number : 89728-15-4

The compound features a pyridine ring with a bromine atom at the 5-position and two methyl groups at the 4 and 6 positions, along with amino groups at the 2 and 3 positions. This unique structure contributes to its reactivity and potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of bromine and methyl groups influences the compound's binding affinity and selectivity towards these targets. Preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory properties, although detailed mechanistic studies are still ongoing.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy using the disk diffusion method against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

CompoundBacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
This compoundBacillus cereus (Gram-positive)1532 µg/mL
This compoundEscherichia coli (Gram-negative)1064 µg/mL

The compound exhibited a notable inhibition zone against Bacillus cereus, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Case studies have shown that it can inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve the modulation of signaling pathways related to inflammation.

Case Studies

  • Study on Antimicrobial Activity : A recent study demonstrated that derivatives of this compound showed promising results against resistant strains of bacteria. The study concluded that modifications to the structure could enhance its efficacy against specific pathogens .
  • Exploration of Anti-inflammatory Mechanisms : Another investigation focused on the compound's ability to reduce inflammation markers in cell cultures exposed to inflammatory stimuli. Results indicated a significant reduction in TNF-alpha levels when treated with the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4,6-dimethylpyridine-2,3-diamine
Reactant of Route 2
5-Bromo-4,6-dimethylpyridine-2,3-diamine

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